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Compound of Interest

Compound Name: Disperse Red 60

Cat. No.: B3428950

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
anthraquinone dye, Disperse Red 60. The information presented herein is intended to serve as
a valuable resource for researchers and scientists engaged in the analysis, characterization,
and application of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions
within a molecule. The absorption of UV or visible light by Disperse Red 60 results in the
excitation of electrons to higher energy orbitals, providing insights into its chromophoric system.

UV-Vis Spectral Data

The maximum absorption wavelength (Amax) of Disperse Red 60 in the visible region is a key
identifier. However, reported values in the literature show some variation, which may be
attributed to differences in solvent polarity and other experimental conditions.

Parameter Value Reference
Amax ~586 nm [1]
Amax 495 nm [2]
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Experimental Protocol for UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of Disperse Red 60 is as follows:

e Instrumentation: A calibrated UV-Vis spectrophotometer, such as a Cary 100 Conc UV-VIS, is
required.[2]

e Solvent Selection: Due to its poor water solubility, a suitable organic solvent in which
Disperse Red 60 is soluble should be chosen (e.g., dichloromethane, dimethyl sulfoxide).[1]
[3] The solvent should be transparent in the spectral region of interest.

e Sample Preparation:

o Prepare a stock solution of Disperse Red 60 of a known concentration in the chosen
solvent.

o From the stock solution, prepare a series of dilutions to determine the optimal
concentration that gives an absorbance reading within the linear range of the instrument
(typically 0.1 to 1.0).

o Data Acquisition:
o Use the pure solvent as a blank to zero the spectrophotometer.

o Record the absorbance spectrum of the sample solution over a relevant wavelength range
(e.g., 300-800 nm).

o lIdentify the wavelength of maximum absorbance (Amax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic
compounds by providing detailed information about the chemical environment of atomic nuclei,
primarily hydrogen (*H) and carbon (*3C).

'H NMR Spectral Data
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The *H NMR spectrum of Disperse Red 60 is expected to show signals corresponding to the
aromatic protons on the anthraquinone and phenoxy rings, as well as exchangeable protons
from the amino (-NHz) and hydroxyl (-OH) groups. While a specific, fully assigned spectrum is
not readily available in public databases, general chemical shift regions can be predicted.

Proton Type Expected Chemical Shift (6, ppm)

Aromatic Protons ~7.0-85

) Variable, dependent on solvent and
Amino Protons i
concentration

Variable, dependent on solvent and
Hydroxyl Proton )
concentration

A known *H NMR spectrum of Disperse Red 60 was acquired using a Bruker AM-300
instrument, though detailed peak assignments are not provided in the source.[4]

13C NMR Spectral Data

Detailed 13C NMR data for Disperse Red 60 is not currently available in the public domain. A
theoretical spectrum would exhibit a number of signals corresponding to the 20 carbon atoms
in the molecule, with distinct chemical shifts for the carbonyl, aromatic, and ether-linked
carbons.

Experimental Protocol for NMR Spectroscopy

The following outlines a general procedure for acquiring NMR spectra of Disperse Red 60:
e Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

e Solvent Selection: A suitable deuterated solvent that can dissolve Disperse Red 60 is
necessary. Deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-de) are
common choices for organic compounds. The choice of solvent can affect the chemical shifts
of exchangeable protons (NHz and OH).

e Sample Preparation:
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o Dissolve an appropriate amount of the sample (typically 5-10 mg for *H NMR, 20-50 mg
for 3C NMR) in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

o Ensure the sample is fully dissolved to obtain a homogeneous solution.

o Data Acquisition:
o The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

o For 'H NMR, a standard pulse sequence is used to acquire the free induction decay (FID),
which is then Fourier transformed to produce the spectrum. Key parameters to set include
the spectral width, acquisition time, and relaxation delay.

o For 3C NMR, a proton-decoupled experiment is typically performed to simplify the
spectrum and enhance signal-to-noise.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations such as stretching and
bending.

IR Spectral Data

The IR spectrum of Disperse Red 60 displays characteristic absorption bands that confirm the
presence of its key functional groups.

Characteristic

Functional Group Vibrational Mode

Wavenumber (cm~—?)
Amine N-H Stretch ~3400 - 3300
Hydroxyl O-H Stretch ~3300 - 3200 (broad)
Carbonyl (Quinone) C=0 Stretch ~1670 - 1630
Aromatic Ring C=C Stretch ~1600 and ~1450

Experimental Protocol for FT-IR Spectroscopy
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A common method for obtaining the IR spectrum of a solid sample like Disperse Red 60 is the
KBr pellet technique.

 Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker IFS 85,

is used.
o Sample Preparation (KBr Pellet):

o Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg
of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must
be of spectroscopic grade and completely dry to avoid interference from water absorption

bands.

o Transfer the resulting fine powder to a pellet press and apply pressure to form a thin,
transparent or translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Record a background spectrum of the empty sample compartment to account for
atmospheric water and carbon dioxide.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background spectrum to produce the final absorbance or
transmittance spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of Disperse Red 60.
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Spectroscopic Analysis Workflow for Disperse Red 60
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Caption: Workflow for the spectroscopic characterization of Disperse Red 60.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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